2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile
Overview
Description
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile is a chemical compound known for its diverse applications in various fields, including agriculture, biology, and chemistry. It is characterized by the presence of dichlorophenoxy and nitrobenzonitrile groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile typically involves the reaction of 3,4-dichlorophenol with 5-nitrobenzonitrile under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent quality and efficiency in production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on plant growth and development, particularly in stress tolerance.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of herbicides and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. In plants, it may regulate growth by modulating hormone levels and enzyme activities. In biological systems, it can interact with cellular pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Known for its regulatory effects on plant growth.
3,4-Dichlorophenol: Used in the synthesis of various bioactive compounds.
2-(3,4-Dichlorophenoxy)ethyldialkylamines: Studied for their biological activity in plants.
Uniqueness
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile is unique due to the presence of both dichlorophenoxy and nitrobenzonitrile groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-11-3-2-10(6-12(11)15)20-13-4-1-9(17(18)19)5-8(13)7-16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKDRUKUZJJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000150 | |
Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78940-62-2 | |
Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078940622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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